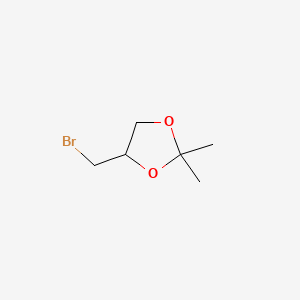

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957628 | |

| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36236-76-7 | |

| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the known physical properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound, with the CAS number 36236-76-7, is a halogenated heterocyclic compound.[1] Its molecular formula is C6H11BrO2.[1][2] The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Weight | 195.05 g/mol | [1][2] |

| Molecular Formula | C6H11BrO2 | [1][2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified in the provided results | |

| Melting Point | Not specified in the provided results | |

| Density | Not specified in the provided results | |

| Refractive Index | Not specified in the provided results | |

| Solubility | Not specified in the provided results | |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Note: Specific experimental values for boiling point, melting point, density, refractive index, and solubility for this compound were not explicitly found in the search results. The data for a similar compound, 2-(Bromomethyl)-1,3-dioxolane, is available and indicates a boiling point of 80-82 °C at 27 mmHg, a density of 1.613 g/mL at 25 °C, and a refractive index of n20/D 1.482.[3][4] It is also noted to be immiscible with water and sensitive to moisture.[3][4] However, these values are for a different isomer and should not be directly attributed to this compound.

Experimental Protocols

General Method for Synthesis:

A common synthetic route to this compound involves the reaction of 3-bromo-1,2-propanediol with acetone.[5]

-

Reaction Setup: 3-bromo-1,2-propanediol is dissolved in acetone in a round-bottomed flask equipped with a magnetic stir bar and a drying tube.[5]

-

Catalysis: A catalytic amount of concentrated sulfuric acid is added to the mixture.[5]

-

Reaction Conditions: The reaction is stirred continuously at room temperature for 24 hours.[5]

-

Workup: Upon completion, the reaction is neutralized with potassium carbonate.[5] The solvent is then removed by filtration and vacuum evaporation.[5]

-

Purification: The resulting oily product is dissolved in ether and washed with water to remove water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the ether is removed by vacuum evaporation.[5] Further purification by liquid-liquid separation with hexane can be performed to yield the final product.[5]

Another described synthesis involves refluxing an acetone solution of bromomethyl ethylene glycol in the presence of anhydrous magnesium sulfate for 24 hours.[6] After cooling and filtration, the solvent is removed to yield the crude product.[6]

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward acid-catalyzed acetalization reaction. The following diagram illustrates the logical workflow of the synthesis process.

Caption: A flowchart illustrating the synthesis of this compound.

Safety and Handling

This compound is classified as a combustible liquid that causes skin irritation and serious eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7] It should be used in a well-ventilated area or under a chemical fume hood.[7] Store the compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]

References

- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. Cas 4360-63-8,2-Bromomethyl-1,3-dioxolane | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 36236-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as solketal bromide or isopropylidene glycerol-1-bromohydrin, is a versatile chiral building block and protecting group surrogate in organic synthesis. Its structure incorporates a protected diol in the form of a cyclic ketal, and a reactive bromomethyl group, making it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. The presence of the dioxolane ring masks the 1,2-diol functionality of glycerol, allowing for selective reactions at the C3 position. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 36236-76-7 | [1] |

| Molecular Formula | C6H11BrO2 | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | 80-82 °C at 27 mmHg | [2] |

| Density | 1.613 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.482 | [2] |

| Solubility | Soluble in chloroform and ethyl acetate. Immiscible with water. | [2] |

Spectroscopic Data

Table 3.1: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]+ | 195.00153 |

| [M+Na]+ | 216.98347 |

| [M-H]- | 192.98697 |

| [M+NH4]+ | 212.02807 |

| [M+K]+ | 232.95741 |

| [Source: Predicted data from PubChem CID 169759][3] |

Table 3.2: 1H NMR Data for an Analogous Compound (2-Bromomethyl-1,3-dioxolane)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.39 | d | CH2Br |

| 3.90-4.05 | m | O-CH2-CH2-O |

| 5.15 | t | O-CH-O |

| [Source: ChemicalBook, CAS 4360-63-8] |

Table 3.3: 13C NMR Data for an Analogous Compound ((R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester)

| Chemical Shift (ppm) | Assignment |

| 25.5, 26.7 | C(CH3)2 |

| 52.5 | OCH3 |

| 66.8 | O-CH2 |

| 76.5 | O-CH |

| 110.2 | O-C-O |

| 170.8 | C=O |

| [Source: ChemicalBook, CAS 52373-72-5][4] |

Table 3.4: Key IR Absorptions for Dioxolanes and Alkyl Bromides

| Wavenumber (cm-1) | Functional Group |

| 2990-2850 | C-H stretch (alkane) |

| 1380, 1370 | C-H bend (gem-dimethyl) |

| 1200-1050 | C-O stretch (cyclic ether/ketal) |

| 690-550 | C-Br stretch |

| [Source: General IR spectroscopy data] |

Synthesis

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of 3-bromo-1,2-propanediol with acetone.[5]

Experimental Protocol: Synthesis from 3-Bromo-1,2-propanediol and Acetone

Materials:

-

3-Bromo-1,2-propanediol

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Potassium Carbonate

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 mL round-bottomed flask equipped with a magnetic stir bar and a drying tube, dissolve 28.0 g (0.181 mol) of 3-bromo-1,2-propanediol in 200 mL of anhydrous acetone.[5]

-

To this solution, add 0.5 mL of concentrated sulfuric acid as a catalyst.

-

Stir the reaction mixture continuously at room temperature for 24 hours.

-

After the reaction is complete, neutralize the mixture by adding 13.0 g of potassium carbonate and stirring for 30 minutes.[5]

-

Filter the mixture to remove the solid salts and evaporate the acetone under reduced pressure.

-

Dissolve the resulting oily product in 150 mL of diethyl ether and wash it three times with 150 mL of water to remove any water-soluble impurities.[5]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the ether under reduced pressure.

-

For further purification, add 100 mL of hexane to the residue to perform a liquid-liquid separation. Decant the upper organic phase and evaporate the solvent under reduced pressure to yield this compound. A yield of 19.1 g (53.5%) has been reported for this procedure.[5]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary utility of this compound in drug development stems from its role as a chiral building block and a protecting group for the 1,2-diol functionality. This allows for the stereoselective synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Beta-Blockers

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[6] The synthesis of many beta-blockers involves the reaction of a substituted phenol with an epoxide or a halohydrin. 4-(Halomethyl)-2,2-dimethyl-1,3-dioxolane derivatives are key intermediates in the synthesis of the propanolamine side chain common to most beta-blockers.[7]

General Experimental Workflow for Beta-Blocker Synthesis:

-

Alkylation of Phenol: A substituted phenol is reacted with this compound in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form a protected ether intermediate.

-

Deprotection: The dioxolane protecting group is removed under acidic conditions to reveal the 1,2-diol.

-

Epoxidation: The diol is then converted to an epoxide, typically via a two-step process involving tosylation of the primary alcohol followed by intramolecular cyclization with a base.

-

Ring-opening with an Amine: The resulting epoxide is opened by a primary or secondary amine (e.g., isopropylamine) to yield the final beta-blocker.

Caption: General workflow for the synthesis of beta-blockers.

Role as a Protecting Group

The 2,2-dimethyl-1,3-dioxolane moiety is a robust protecting group for 1,2-diols. It is stable under a wide range of conditions, including basic, nucleophilic, and reducing environments, allowing for selective transformations at other sites of a molecule.[6] Deprotection is typically achieved under acidic conditions.

Safety and Handling

This compound is a combustible liquid and causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the stereoselective synthesis of beta-blockers. Its utility as a chiral building block and a diol protecting group makes it an important tool for organic and medicinal chemists. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research and development in the field of drug discovery.

References

- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴甲基-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]

- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]

- 6. jmedchem.com [jmedchem.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

IUPAC name for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

Introduction

This compound is a versatile synthetic intermediate, widely utilized in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its structure incorporates a protected diol in the form of a dimethyl-substituted dioxolane ring, along with a reactive bromomethyl group. This unique combination allows for the introduction of a protected glycerol moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and safety and handling protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C6H11BrO2[1] |

| Molecular Weight | 195.05 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 80 - 82 °C @ 27 mmHg[2] |

| Density | 1.610 g/cm³[2] |

| CAS Number | 36236-76-7[1] |

| SMILES | CC1(OCC(O1)CBr)C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetalization of 3-bromo-1,2-propanediol with acetone. This reaction protects the diol functionality, allowing for selective reactions at the bromomethyl group.

General Synthesis Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol

A common method for the synthesis of this compound involves the reaction of 3-bromo-1,2-propanediol with acetone in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium towards the product.

Materials:

-

3-Bromo-1,2-propanediol

-

Acetone (anhydrous)

-

Anhydrous magnesium sulfate[3] or p-toluenesulfonic acid monohydrate

-

Dichloromethane (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

To a solution of 3-bromo-1,2-propanediol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add an excess of acetone to the mixture.

-

The reaction mixture is stirred at room temperature for several hours and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3][4]

Applications in Drug Development

The 1,3-dioxolane moiety is a key structural feature in several pharmaceutical compounds and serves as a versatile building block in medicinal chemistry.

-

Chiral Intermediate: The chiral center at the 4-position of the dioxolane ring makes it a valuable precursor for the enantioselective synthesis of various drug molecules. For instance, related dioxolane aldehydes are key intermediates in the synthesis of the anti-tumor drug gemcitabine.[5]

-

Protecting Group: The 2,2-dimethyl-1,3-dioxolane group is a stable protecting group for 1,2-diols, which is resistant to a wide range of reaction conditions, particularly basic, reductive, and oxidative conditions.[6] It can be readily removed under acidic conditions.

-

Modulators of Multidrug Resistance: Derivatives of 1,3-dioxolane have been synthesized and investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy.[7] These compounds can interact with P-glycoprotein (P-gp), a key protein responsible for MDR.[7]

-

Synthesis of Bioactive Molecules: The reactive bromomethyl group allows for the facile introduction of the protected glycerol backbone into various molecules. This has been utilized in the synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides, which have shown potential antioxidant activity.[8]

Illustrative Reaction Scheme in Drug Synthesis

Caption: Role of this compound in synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The GHS hazard classifications and corresponding precautionary statements are summarized below.

| Hazard Class | GHS Classification |

| Flammability | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and in a dry, cool place.[10][11] Keep away from heat, sparks, and open flames.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[2][11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] If on skin, wash off immediately with soap and plenty of water.[2] If inhaled, remove to fresh air.[11] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[11]

References

- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

Introduction: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile synthetic intermediate belonging to the class of heterocyclic acetals.[1] Its structure incorporates a protected diol (the dioxolane ring) and a reactive bromomethyl group, making it a valuable building block in organic synthesis. For researchers and professionals in drug development and materials science, this compound serves as a key component for introducing a protected glycerol moiety or as an effective alkylating agent. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, adhering to technical standards for scientific audiences.

Chemical Structure and Properties

The fundamental structure of this compound consists of a five-membered dioxolane ring substituted with two methyl groups at the 2-position and a bromomethyl group at the 4-position. The IUPAC name for this compound is this compound.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, compiled from established chemical databases.[2]

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| CAS Number | 36236-76-7 |

| IUPAC Name | This compound |

| Density | ~1.613 g/mL (for related compounds)[3] |

| Boiling Point | 80-82 °C at 27 mmHg (for related compounds)[3] |

| SMILES | CC1(OCC(O1)CBr)C |

| InChIKey | ZOPZKFNSQYCIPP-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound involves the acid-catalyzed ketalization of 3-bromo-1,2-propanediol with acetone.[4]

Detailed Methodology

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar and a drying tube, dissolve 28.0 g (0.181 mol) of 3-bromo-1,2-propanediol in 200 mL of acetone.[4]

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid to the solution to act as a catalyst.[4]

-

Reaction: Stir the mixture continuously at room temperature for 24 hours.[4]

-

Neutralization: After the reaction is complete, neutralize the excess acid by adding 13.0 g of potassium carbonate and stirring for 30 minutes.[4]

-

Workup:

-

Purification:

This protocol yields approximately 19.1 g (53.5% yield) of pure this compound.[4]

Applications in Drug Development and Organic Synthesis

The utility of this compound in advanced organic synthesis, particularly in pharmaceutical research, stems from its bifunctional nature. The dioxolane moiety serves as a protecting group for a 1,2-diol, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing the molecule to be incorporated into larger, more complex structures.

This compound is a valuable building block for synthesizing derivatives that may possess therapeutic properties. For instance, various 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology.[5] While not this exact molecule, related structures have also been explored for their potential as analgesic agents.[6] Furthermore, chiral dioxolane intermediates are critical in the synthesis of important drugs like the anti-cancer agent gemcitabine.[7]

References

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ブロモメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Dimethyl-amino methyl-2-methyl 1,3 dioxolane--a new potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This compound serves as a key building block in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document presents predicted ¹H NMR data, a detailed experimental protocol for its acquisition, and a logical workflow for its synthesis and characterization.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived and fully assigned public data, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established computational models and provide a reliable reference for spectral interpretation.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-a (CH₃) | ~1.35 | Singlet | 6H | N/A |

| H-b (CH₂) | ~3.30 - 3.50 | Multiplet | 2H | J(b,d), J(b,c) |

| H-c (CH₂) | ~3.80 - 4.00 | Multiplet | 2H | J(c,b), J(c,d) |

| H-d (CH) | ~4.10 - 4.30 | Multiplet | 1H | J(d,c), J(d,b) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Structural Assignment and Signal Interpretation

The structure of this compound gives rise to a distinct ¹H NMR spectrum. The following diagram illustrates the different proton environments and their expected signaling pathways.

Caption: Molecular structure and corresponding ¹H NMR signals.

The two methyl groups (H-a) are chemically equivalent and appear as a single, sharp peak (singlet) integrating to six protons. The protons of the bromomethyl group (H-b) and the adjacent methine proton (H-d) on the dioxolane ring will exhibit coupling, as will the diastereotopic protons of the dioxolane ring methylene (H-c) with the methine proton (H-d). This coupling results in complex multiplets for these signals.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

3.2. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient for the spectrometer's probe (typically 4-5 cm).

3.3. Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the following acquisition parameters (values may be optimized for the specific instrument):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the acetalization of 3-bromo-1,2-propanediol with acetone. The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for synthesis and characterization.

This workflow provides a clear, step-by-step process from starting materials to the final, characterized product, ensuring reproducibility and high purity. The ¹H NMR analysis is a critical step in verifying the successful synthesis and purity of the target compound.

13C NMR Spectral Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. Due to the absence of publicly available experimental spectra, this guide presents predicted 13C NMR data, offering a valuable resource for the identification and characterization of this compound in various research and development settings. The information is structured to be a practical tool for professionals in organic chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using computational prediction tools that analyze the chemical environment of each carbon atom. The assignments are based on established principles of NMR spectroscopy and comparison with related structures.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C2 | O-C (CH₃)₂-O (acetal) | 109.8 |

| C4 | O-C H-CH₂Br | 75.1 |

| C5 | O-C H₂-CH | 66.2 |

| C6 | C H₂Br | 34.5 |

| C7, C8 | C(CH₃)₂ | 25.9 |

Experimental Protocol for 13C NMR Spectroscopy

While the data presented is predictive, the following outlines a standard experimental protocol for acquiring a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The choice of solvent is critical and should dissolve the sample completely. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The 13C NMR spectrum is typically acquired on a spectrometer with a field strength of 100 MHz or higher (for ¹H).

-

A standard pulse program for a proton-decoupled 13C experiment is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Key parameters to be set include:

-

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[1] The exact number will depend on the sample concentration.

-

Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm to encompass the full range of organic chemical shifts.

-

3. Data Processing:

-

The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform.

-

Phase correction is applied to ensure all peaks are in the positive absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

-

Peak picking is performed to identify the chemical shift of each resonance.

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments in the data table above.

Caption: Molecular structure of this compound with carbon numbering.

References

Mass Spectrometry of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key building block in synthetic organic chemistry. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification and characterization in complex reaction mixtures. This document outlines a proposed fragmentation pathway, presents the predicted mass spectral data, and provides a standardized experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectral Data

The following table summarizes the predicted prominent peaks in the electron ionization (EI) mass spectrum of this compound. The fragmentation pattern is inferred from the known behavior of related cyclic acetals and alkyl bromides. The molecular ion is expected to be of low abundance due to the lability of the C-Br bond and the dioxolane ring.

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

| 194/196 | [M]⁺˙ (Molecular Ion) | C₆H₁₁BrO₂⁺˙ | Low |

| 179/181 | [M - CH₃]⁺ | C₅H₈BrO₂⁺ | Moderate |

| 115 | [M - Br]⁺ | C₆H₁₁O₂⁺ | High |

| 101 | [M - CH₂Br]⁺ | C₅H₉O₂⁺ | Very High (Base Peak) |

| 87 | [C₄H₇O₂]⁺ | C₄H₇O₂⁺ | Moderate |

| 57 | [C₄H₉]⁺ | C₄H₉⁺ | Moderate |

| 43 | [C₃H₇]⁺ / [CH₃CO]⁺ | C₃H₇⁺ / CH₃CO⁺ | High |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This unstable species then undergoes a series of fragmentation reactions, primarily driven by the cleavage of the weak carbon-bromine bond and the fragmentation of the dioxolane ring.

The primary fragmentation pathways are visualized in the following diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for the acquisition of an electron ionization mass spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the mass spectrum.

-

Solvent Selection: If dilution is necessary, use a volatile, aprotic solvent such as dichloromethane or diethyl ether. The solvent should be of high purity (spectroscopic grade).

-

Concentration: Prepare a dilute solution of the analyte (approximately 1 mg/mL).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for pure liquids or gas chromatography (GC) for solutions.

3.2. Mass Spectrometer Parameters

The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer:

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | A standard energy that provides sufficient fragmentation for structural elucidation and allows for comparison with library spectra. |

| Ion Source Temperature | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Mass Range | m/z 40-250 | To cover the molecular ion and all significant fragment ions. |

| Scan Speed | 1000-2000 amu/s | Provides adequate data points across each chromatographic or probe peak. |

| Transfer Line Temp. (if GC-MS) | 250 °C | Prevents condensation of the analyte between the GC and the MS. |

3.3. Data Acquisition and Analysis

-

Acquire a background spectrum of the solvent (if used) before introducing the sample.

-

Introduce the sample and acquire the mass spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the net mass spectrum of the analyte.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of related compounds.

The logical workflow for this experimental protocol is illustrated below:

Caption: Workflow for the mass spectrometric analysis of the target compound.

An In-depth Technical Guide to the FT-IR Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and visual representations of the experimental workflow and the correlation between molecular structure and spectral data.

Molecular Structure and Functional Groups

This compound is a heterocyclic organic compound. Its structure consists of a five-membered dioxolane ring, substituted with a bromomethyl group and two methyl groups. The key functional groups that give rise to characteristic infrared absorptions are the C-O-C stretching of the dioxolane ring, C-H stretching and bending of the alkyl groups, and the C-Br stretching of the bromomethyl group.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 2990-2950 | Strong | C-H (methyl, methylene) | Asymmetric Stretching |

| 2890-2850 | Medium | C-H (methyl, methylene) | Symmetric Stretching |

| 1470-1450 | Medium | C-H (methyl, methylene) | Bending (Scissoring) |

| 1385-1375 | Medium | C-H (gem-dimethyl) | Bending (Umbrella) |

| 1250-1050 | Strong | C-O-C (dioxolane ring) | Asymmetric & Symmetric Stretching |

| 1100-1000 | Strong | C-C | Stretching |

| 700-600 | Medium-Weak | C-Br | Stretching |

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of liquid this compound. This procedure can be adapted for use with most modern FT-IR spectrometers.[4][5][6]

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, demountable liquid cells with IR-transparent windows (e.g., NaCl, KBr).[7]

-

This compound (liquid sample)

-

Volatile solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

-

Pasteur pipette or micropipette

II. Sample Preparation

-

ATR Method (Recommended for ease of use):

-

Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent and allow it to dry completely.

-

Using a pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

-

-

Transmission Cell Method:

-

Select a pair of clean, dry IR-transparent salt plates (e.g., NaCl or KBr).[7]

-

Place one plate in a holder. Apply a small drop of the liquid sample to the center of the plate.

-

Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

-

Secure the plates in the spectrometer's sample holder.

-

III. Data Acquisition

-

Background Spectrum:

-

With the ATR crystal clean and uncovered (or with an empty, clean transmission cell in the beam path), collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal or salt plates.

-

-

Sample Spectrum:

-

Place the prepared sample into the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[7]

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

IV. Post-Analysis Cleanup

-

ATR: Carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Transmission Cell: Disassemble the cell, and thoroughly clean the salt plates with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical connections between the molecular structure and the FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis.

Caption: Correlation of functional groups to FT-IR peaks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in organic synthesis and drug development. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for structurally similar compounds, detailed experimental protocols for solubility determination, and explores its application in synthetic chemistry.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| Appearance | Liquid |

| CAS Number | 36236-76-7 |

Solubility Profile

Table 2: Qualitative Solubility of a Structurally Related Dioxolane Derivative *

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| N,N-Dimethylformamide (DMF) | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3], Slightly Soluble[4][5] |

| Methanol | Soluble[3] |

| Ethanol | Soluble[3] |

| Chloroform | Slightly Soluble[4][5] |

| Water | Poorly soluble/Immiscible[3][4][5] |

*Data is for the related compound 2-Bromomethyl-1,3-dioxolane and is intended to be indicative.

The dioxolane ring introduces some polarity to the molecule, while the bromomethyl group and the dimethyl substitution contribute to its nonpolar character. This structure suggests that it would be miscible with a range of common organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the shake-flask method, can be employed.[5]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, dichloromethane)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the final weight of the volumetric flask with the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the filtered, saturated solution under the same chromatographic conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the analyzed sample.

-

A general workflow for this experimental protocol is visualized below.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in nucleophilic substitution reactions.[6] The bromine atom serves as a good leaving group, allowing for the introduction of various functional groups. The dioxolane moiety acts as a protecting group for a diol, which can be deprotected under acidic conditions.

A common application is the synthesis of ethers, azides, thioethers, and amines. These reactions are crucial in the development of pharmaceutical intermediates and other fine chemicals.[7]

The general scheme for a nucleophilic substitution reaction involving this compound is depicted below.

This versatility makes this compound a key intermediate in the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science.

References

- 1. youtube.com [youtube.com]

- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. arborpharmchem.com [arborpharmchem.com]

Stability and storage conditions for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key synthetic intermediate used in the development of various pharmaceutical compounds. As a bifunctional molecule containing both a reactive bromomethyl group and a protective dioxolane acetal, its stability is of critical importance for ensuring the integrity of synthetic procedures and the quality of resulting products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, based on available chemical data and safety information. It includes a summary of its physical and chemical properties, recommended storage protocols, potential degradation pathways, and a model experimental design for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling and for understanding its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Odorless | [2][3] |

| Boiling Point | 80 - 82 °C @ 27 mmHg | [2] |

| Flash Point | 62 °C / 143.6 °F | [2] |

| Specific Gravity | 1.610 g/mL | [2] |

| Moisture Sensitivity | Yes | [2][3] |

Stability Profile and Degradation Pathways

This compound is generally stable under standard, controlled conditions.[2] However, its stability is compromised by several factors, primarily moisture, elevated temperatures, and incompatible materials.

Susceptibility to Hydrolysis

The 1,3-dioxolane ring is an acetal, which is susceptible to acid-catalyzed hydrolysis. In the presence of water and an acid, the ring can open to form 3-bromo-1,2-propanediol and acetone. This degradation pathway is a critical consideration, especially in acidic reaction media or during aqueous workups. The compound's noted moisture sensitivity underscores the importance of maintaining anhydrous conditions during storage and handling.[2][3]

Thermal Decomposition

Exposure to high temperatures can lead to the decomposition of the molecule.[4] Thermal degradation can result in the release of hazardous and irritating byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide, HBr).[2] It has been noted that the compound can decompose significantly at temperatures exceeding 100°C, particularly when in contact with metals.[4]

Incompatible Materials

To ensure stability, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][5] These substances can catalyze its degradation or lead to other hazardous reactions.

A logical representation of the primary degradation pathway is illustrated in the diagram below.

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability and purity of this compound. The recommended storage conditions are summarized in Table 2.

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool place. Refrigeration or freezing (under -20°C) is recommended. | [2][6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [8] |

| Container | Keep container tightly closed and upright. | [2][6][7] |

| Environment | Store in a dry and well-ventilated area. | [2][5][6] |

| Incompatibilities | Keep away from heat, sparks, open flames, strong oxidizing agents, acids, and bases. | [2][5] |

Proposed Experimental Protocol for Stability Testing

For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a generalized protocol based on standard pharmaceutical industry practices.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

A well-characterized batch of this compound.

-

Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).

-

Stability chambers set to the desired temperature and humidity conditions.

-

Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV)).

-

Instrumentation for characterization of degradation products (e.g., GC-Mass Spectrometry (GC-MS) or LC-MS).

Methodology:

-

Initial Analysis (T=0):

-

Perform a complete analysis of the initial batch to determine its purity and identify any existing impurities. This will serve as the baseline.

-

Assay methods should be validated for specificity, linearity, accuracy, and precision.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into the inert containers.

-

Place the samples in stability chambers under the conditions outlined in Table 3.

Condition No. Temperature Relative Humidity 1 (Long-term) 5°C ± 3°C Ambient 2 (Accelerated) 25°C ± 2°C 60% RH ± 5% RH 3 (Stress) 40°C ± 2°C 75% RH ± 5% RH 4 (Light) 25°C / 60% RH Exposed to light -

-

Time Points for Analysis:

-

Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, 12 months for long-term; T=0, 1, 3, 6 months for accelerated).

-

For stress conditions, earlier and more frequent time points may be necessary.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity: Quantitative determination of the parent compound using a validated assay.

-

Degradation Products: Identification and quantification of any new impurities.

-

-

-

Data Analysis:

-

Tabulate the purity data and the levels of any degradation products over time.

-

Determine the rate of degradation under each storage condition.

-

Identify the primary degradation products and propose degradation pathways.

-

The following diagram outlines the workflow for the proposed stability study.

Caption: A generalized workflow for conducting a stability study on this compound.

Conclusion

The stability of this compound is maintained by adhering to strict storage and handling protocols. The primary risks to its integrity are exposure to moisture, elevated temperatures, and incompatible chemicals, which can lead to hydrolysis of the dioxolane ring or thermal decomposition. For applications where stability is paramount, particularly in drug development and manufacturing, conducting a formal stability study is highly recommended to establish a re-test date and ensure the material's quality over time. By understanding and controlling these factors, researchers can confidently utilize this important synthetic intermediate in their work.

References

- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. achmem.com [achmem.com]

An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key building block in organic synthesis, with a particular focus on its relevance to drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application as a precursor in the synthesis of bioactive molecules, including nucleoside analogs.

Chemical Identity and Synonyms

This compound is a versatile bifunctional molecule featuring a protected diol in a dioxolane ring and a reactive bromomethyl group. This combination makes it a valuable intermediate for introducing a protected glycerol moiety in more complex molecular architectures.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 36236-76-7[1][2] |

| Molecular Formula | C₆H₁₁BrO₂[1][2] |

| Molecular Weight | 195.05 g/mol [1][2] |

| Common Synonyms | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide[1][2] |

| 2,2-Dimethyl-4-(bromomethyl)-1,3-dioxolane[1] | |

| DL-Isopropylideneglycerol-1-bromohydrin[1][2] | |

| Solketal, bromo derivative | |

| Glycerol acetonide bromohydrin |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, reaction monitoring, and characterization of its products.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 74-76 °C at 10 mmHg | |

| Density | 1.355 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.468 | |

| Solubility | Soluble in most organic solvents (e.g., acetone, dichloromethane, THF). Insoluble in water. |

Table 3: Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR (CDCl₃) | δ (ppm): 4.35-4.25 (m, 1H, CHO), 4.10 (dd, J=8.5, 6.0 Hz, 1H, CH₂O), 3.90 (dd, J=8.5, 5.5 Hz, 1H, CH₂O), 3.50 (d, J=5.0 Hz, 2H, CH₂Br), 1.45 (s, 3H, CH₃), 1.40 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 110.0 (C(CH₃)₂), 75.0 (CHO), 67.0 (CH₂O), 33.0 (CH₂Br), 27.0 (CH₃), 25.5 (CH₃) |

| FTIR (neat) | ν (cm⁻¹): 2985, 2935 (C-H stretch), 1380, 1370 (C-H bend, gem-dimethyl), 1255, 1215, 1155, 1060 (C-O stretch, acetal), 650 (C-Br stretch)[3][4] |

| Mass Spectrometry (EI) | m/z: 180/182 ([M-CH₃]⁺), 121/123 ([M-C₃H₅O]⁺), 101 ([M-Br]⁺) |

Synthesis of this compound

This compound is typically synthesized from commercially available starting materials. The following protocol provides a detailed procedure.

Experimental Protocol: Acetalization of 3-Bromo-1,2-propanediol

Objective: To synthesize this compound from 3-bromo-1,2-propanediol and acetone.

Materials:

-

3-Bromo-1,2-propanediol

-

Acetone (anhydrous)

-

Anhydrous magnesium sulfate (or a catalytic amount of a strong acid like sulfuric acid)

-

Sodium bicarbonate (for neutralization if an acid catalyst is used)

-

Dichloromethane (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-1,2-propanediol in an excess of anhydrous acetone.

-

Add a drying agent that also acts as a Lewis acid catalyst, such as anhydrous magnesium sulfate, to the solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. If magnesium sulfate was used, filter off the solid. If an acid catalyst was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Remove the excess acetone under reduced pressure.

-

If necessary, extract the product with dichloromethane. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield: 70-85%

Synthetic Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of a variety of pharmaceutical agents, particularly antiviral nucleoside analogs.[5] The dioxolane moiety acts as a protected form of a chiral glycerol backbone, which is a common structural motif in these drugs.

Synthetic Pathway to a Nucleoside Analog Precursor

The following diagram illustrates a general synthetic pathway for the preparation of a key intermediate used in the synthesis of antiviral nucleoside analogs, starting from this compound.

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

Objective: To synthesize 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate for introducing an amino group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane. The product can be used in the next step without further purification or can be purified by column chromatography.

Expected Yield: >90%

Experimental Protocol: Synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Objective: To reduce the azido group to a primary amine.

Materials:

-

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.

Expected Yield: Quantitative

This amine can then be coupled with various heterocyclic bases to form the core structure of nucleoside analogs.

Safety and Handling

This compound is a combustible liquid and is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 4: Hazard Information

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Combustible Liquid | Keep away from heat and open flames. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wash thoroughly after handling. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. Wear eye protection. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. Use only in a well-ventilated area. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of chiral molecules relevant to the pharmaceutical industry. Its straightforward synthesis and the reactivity of the bromomethyl group, combined with the stability of the dioxolane protecting group, make it an ideal starting material for the synthesis of complex targets such as antiviral nucleoside analogs. The experimental protocols and data provided in this guide are intended to facilitate its use in research and development settings.

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Dioxolanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(bromomethyl)-1,3-dioxolane moiety is a cornerstone in modern organic synthesis, offering a unique combination of a reactive electrophilic center and a stable, yet readily cleavable, protecting group for an aldehyde. This dual functionality makes it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in dioxolanes, focusing on the mechanistic pathways, influencing factors, and practical applications. It includes a summary of reactivity data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Reactivity Principles

The chemical behavior of 2-(bromomethyl)-1,3-dioxolane is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, making this primary alkyl halide highly susceptible to nucleophilic attack. The adjacent 1,3-dioxolane ring is generally stable under neutral and basic conditions, allowing for selective transformations at the bromomethyl position.[1]

Nucleophilic Substitution (S(_N)2) Pathway

The primary reaction pathway for 2-(bromomethyl)-1,3-dioxolane is the bimolecular nucleophilic substitution (S(_N)2) reaction.[1] As a primary alkyl halide, the carbon center is relatively unhindered, allowing for backside attack by a wide range of nucleophiles. This reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-bromine bond is broken.

Key characteristics of the S(_N)2 reaction for this substrate include:

-

Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the 2-(bromomethyl)-1,3-dioxolane and the nucleophile.[2]

-

Stereochemistry: If the dioxolane ring contains chiral centers, the S(_N)2 reaction at the bromomethyl group (if it were a chiral center) would proceed with an inversion of configuration.[3]

-

Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are typically employed to enhance the reactivity of anionic nucleophiles.[4]

Neighboring Group Participation (NGP)

A critical aspect of the reactivity of 2-(bromomethyl)-1,3-dioxolane is the potential for neighboring group participation (NGP) by the lone pair electrons of the oxygen atoms in the dioxolane ring.[5] This phenomenon, also known as anchimeric assistance, can significantly influence the reaction rate and stereochemical outcome.[6]

The NGP mechanism involves an initial intramolecular S(_N)2 reaction where one of the dioxolane oxygens displaces the bromide leaving group. This forms a strained, tricyclic oxonium ion intermediate.[4] A subsequent intermolecular S(_N)2 attack by an external nucleophile on this intermediate opens the strained ring to yield the final product.

The key consequences of NGP are:

-

Rate Enhancement: The intramolecular nature of the first step often leads to a significant increase in the reaction rate compared to analogous acyclic primary alkyl halides.[6]

-

Retention of Stereochemistry: Since the overall transformation involves two consecutive S(_N)2 inversions, the net result is a retention of configuration at the carbon center.

Quantitative Reactivity Data

While specific kinetic data such as rate constants and activation energies for 2-(bromomethyl)-1,3-dioxolane are not widely available in public literature, a qualitative and comparative understanding of its reactivity can be established based on the principles of S(_N)2 reactions. The following tables summarize the expected reactivity trends and typical reaction conditions.

Table 1: Factors Influencing S(_N)2 Reactivity of 2-(Bromomethyl)-1,3-dioxolane

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | The rate is directly proportional to the nucleophile concentration and its intrinsic reactivity (nucleophilicity). Anionic nucleophiles (e.g., N(_3) |

| Solvent | Polar aprotic solvents (DMF, DMSO, acetone) accelerate the reaction. | These solvents solvate the cation of a nucleophilic salt but leave the anion "naked" and more reactive. Polar protic solvents (water, alcohols) can solvate the nucleophile, reducing its reactivity.[4] |

| Leaving Group | Bromine is an excellent leaving group. | The bromide ion is a weak base and is stable in solution, facilitating the breaking of the C-Br bond. |

| Steric Hindrance | Minimal steric hindrance at the primary carbon center. | The reaction site is easily accessible for backside attack, favoring a high S(_N)2 reaction rate compared to secondary or tertiary halides. |

| Temperature | Increasing temperature increases the rate. | Provides the necessary activation energy for the reaction to proceed. |

Table 2: Comparison of Nucleophiles in Reactions with Primary Alkyl Halides

| Nucleophile | Typical Product Functional Group | Relative Reactivity (Qualitative) |

N(_3) | Azide | High |

RS | Thioether | High |

I | Alkyl Iodide | High |

CN | Nitrile | High |

| R-NH(_2) (Amine) | Amine | Moderate |

RO | Ether | Moderate |

RCOO | Ester | Moderate to Low |

| H(_2)O (Water) | Alcohol | Low |

| ROH (Alcohol) | Ether | Low |

Experimental Protocols

The following sections provide detailed methodologies for key transformations of 2-(bromomethyl)-1,3-dioxolane.

Synthesis of 2-(Azidomethyl)-1,3-dioxolane via S(_N)2 Reaction

This protocol describes the conversion of the bromomethyl group to an azidomethyl group, a versatile precursor for amines and triazoles. The procedure is adapted from established methods for primary alkyl halides.

Materials:

-

2-(Bromomethyl)-1,3-dioxolane (1.0 eq)

-

Sodium azide (NaN(_3)) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash them successively with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(azidomethyl)-1,3-dioxolane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Formation and Reaction of (1,3-Dioxolan-2-yl)methylmagnesium Bromide (Grignard Reagent)

This protocol details the formation of the Grignard reagent from 2-(bromomethyl)-1,3-dioxolane and its subsequent reaction with an electrophile, such as a ketone (e.g., benzophenone). All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials:

-

Magnesium turnings (1.2 eq)

-

2-(Bromomethyl)-1,3-dioxolane (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Benzophenone (1.0 eq)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Grignard Reagent Formation:

-

Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.

-

Add a small portion of anhydrous ether to cover the magnesium.

-

Dissolve 2-(bromomethyl)-1,3-dioxolane in anhydrous ether in the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and grey.